![molecular formula C5H8N2O B6355418 2-(Oxetan-3-ylamino)acetonitrile CAS No. 1506674-77-6](/img/structure/B6355418.png)
2-(Oxetan-3-ylamino)acetonitrile
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Overview
Description
“2-(Oxetan-3-ylamino)acetonitrile” is a chemical compound with the formula C5H8N2O. It has a molecular weight of 112.13 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of oxetanes, such as “2-(Oxetan-3-ylamino)acetonitrile”, can be achieved through various methods. One method involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols with CuI as the catalyst . Another method involves the reaction of acetonitrile N-oxide with 2,5-dimethyl-2H-[1,2,3]diazaphosphole .Molecular Structure Analysis
The molecular structure of “2-(Oxetan-3-ylamino)acetonitrile” involves complex microscopic structures. Most liquid molecules are associated with one or more neighboring molecules in an antiparallel, “octupole-paired” configuration and/or an offset, head-to-tail configuration .Chemical Reactions Analysis
The chemical reactions involving “2-(Oxetan-3-ylamino)acetonitrile” are quite complex. For instance, the reaction of acetonitrile with hydrogen peroxide in alkaline medium has been studied using DFT methods . Another study investigated the reaction mechanism of the Radzisewski reaction to obtain an amide via the reaction of ACN and H2O2 under alkaline conditions .Physical And Chemical Properties Analysis
“2-(Oxetan-3-ylamino)acetonitrile” is a liquid at room temperature . It has a molecular weight of 112.13 . The compound is used in laboratory chemicals and the manufacture of chemical compounds .Scientific Research Applications
Synthesis of New Oxetane Derivatives
Oxetanes are a class of compounds that have found numerous applications in scientific research . The compound 2-(Oxetan-3-ylamino)acetonitrile could potentially be used in the synthesis of new oxetane derivatives .
Medicinal Chemistry
Oxetanes have been widely studied in medicinal chemistry due to their unique reactivity and potential biological activities . As such, 2-(Oxetan-3-ylamino)acetonitrile could be used in the development of new pharmaceuticals .
3. Synthesis of Azetidine and Oxetane Amino Acid Derivatives A recent study described the synthesis of new azetidine and oxetane amino acid derivatives through the Aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . This suggests that 2-(Oxetan-3-ylamino)acetonitrile could be used in similar reactions to synthesize new amino acid derivatives .
Suzuki–Miyaura Cross-Coupling Reaction
The Suzuki–Miyaura cross-coupling reaction is a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst . 2-(Oxetan-3-ylamino)acetonitrile could potentially be used in this type of reaction .
Synthesis of Cyclobutenone
Cyclobutenone is a type of organic compound that has been synthesized using acetonitrile as a raw material for C2 cyclization . Given the structural similarities, it’s possible that 2-(Oxetan-3-ylamino)acetonitrile could be used in a similar manner .
Development of New Heterocyclic Compounds
Heterocyclic compounds are widely used in many areas of chemistry due to their unique properties . 2-(Oxetan-3-ylamino)acetonitrile could potentially be used in the development of new heterocyclic compounds .
Safety and Hazards
Future Directions
The future directions for “2-(Oxetan-3-ylamino)acetonitrile” could involve further exploration of its synthesis methods, molecular structure, and chemical reactions. There is also potential for further investigation into its mechanism of action and physical and chemical properties . As with all chemicals, ongoing attention to safety and hazards is crucial .
properties
IUPAC Name |
2-(oxetan-3-ylamino)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-1-2-7-5-3-8-4-5/h5,7H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZFCPARDHEZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-ylamino)acetonitrile |
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